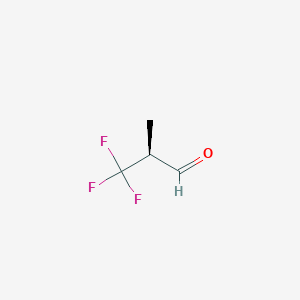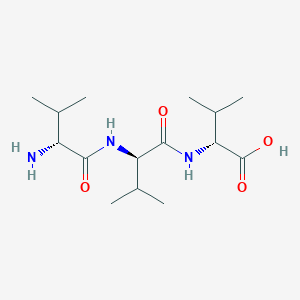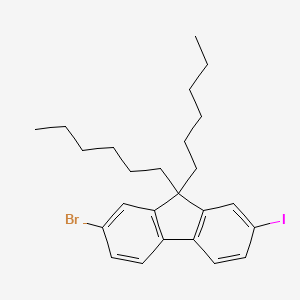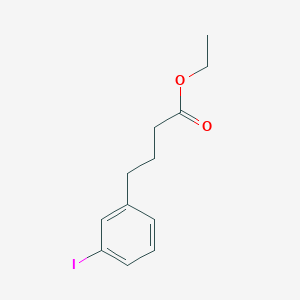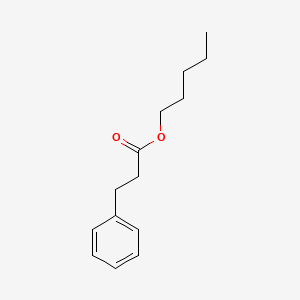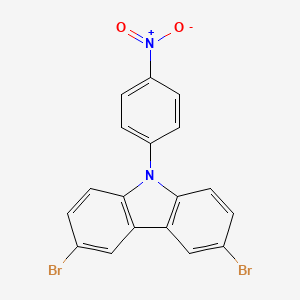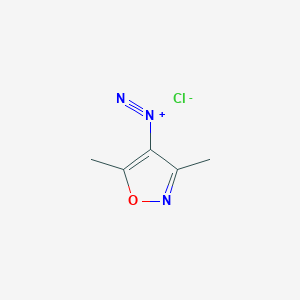
N,N-Dimethyl-N-octyloctan-1-aminium octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-octyloctan-1-aminium octanoate is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt microbial cell membranes, making it an effective disinfectant and preservative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-octyloctan-1-aminium octanoate typically involves the reaction of octylamine with dimethyl sulfate to form N,N-dimethyl-N-octylamine. This intermediate is then reacted with octanoic acid to produce the final compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-octyloctan-1-aminium octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-octyloctan-1-aminium octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used as an antimicrobial agent in laboratory settings to prevent contamination.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.
Industry: The compound is used in the formulation of cleaning agents, preservatives, and personal care products.
Wirkmechanismus
The primary mechanism of action of N,N-Dimethyl-N-octyloctan-1-aminium octanoate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to integrate into the membrane and disrupt its integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N-octyloctan-1-aminium chloride
- N,N-Dimethyl-N-octyloctan-1-aminium bromide
- Dimethyldioctylammonium chloride
Uniqueness
N,N-Dimethyl-N-octyloctan-1-aminium octanoate is unique due to its specific octanoate group, which imparts distinct solubility and antimicrobial properties compared to its chloride and bromide counterparts. This makes it particularly effective in applications where a balance of hydrophobic and hydrophilic properties is required.
Eigenschaften
CAS-Nummer |
433687-12-8 |
|---|---|
Molekularformel |
C26H55NO2 |
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
dimethyl(dioctyl)azanium;octanoate |
InChI |
InChI=1S/C18H40N.C8H16O2/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;1-2-3-4-5-6-7-8(9)10/h5-18H2,1-4H3;2-7H2,1H3,(H,9,10)/q+1;/p-1 |
InChI-Schlüssel |
SFRRUQLOAFXMCE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCCCCCCC.CCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
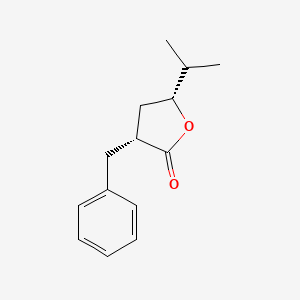


![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
